Cas no 89013-34-3 (Isoxazole, 4-[(2-methylphenyl)azo]-3,5-diphenyl-)

Isoxazole, 4-[(2-methylphenyl)azo]-3,5-diphenyl- structure
89013-34-3 structure
Product Name:Isoxazole, 4-[(2-methylphenyl)azo]-3,5-diphenyl-
CAS No:89013-34-3
MF:C22H17N3O
MW:339.389884710312
CID:615902
PubChem ID:71321432
Update Time:2025-04-19

Isoxazole, 4-[(2-methylphenyl)azo]-3,5-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Isoxazole, 4-[(2-methylphenyl)azo]-3,5-diphenyl-
    • (3,5-diphenyl-1,2-oxazol-4-yl)-(2-methylphenyl)diazene
    • 4-[(E)-(2-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
    • 89013-34-3
    • DTXSID10751253
    • Inchi: 1S/C22H17N3O/c1-16-10-8-9-15-19(16)23-24-21-20(17-11-4-2-5-12-17)25-26-22(21)18-13-6-3-7-14-18/h2-15H,1H3/b24-23+
    • InChI Key: MTMOTXOWPGMIGY-WCWDXBQESA-N
    • SMILES: O1C(C2C=CC=CC=2)=C(C(C2C=CC=CC=2)=N1)/N=N/C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 339.137162174g/mol
  • Monoisotopic Mass: 339.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 50.8Ų
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